6-Methoxy-3-azabicyclo[3.1.1]heptane is a bicyclic organic compound characterized by its unique azabicyclic structure, which incorporates a nitrogen atom into a bicyclic framework. This compound is notable for its applications in medicinal chemistry and drug design, particularly as a bioisostere for substituted aromatic compounds. The presence of the methoxy group enhances its lipophilicity and metabolic stability, making it an attractive candidate in the development of pharmaceuticals.
The compound can be synthesized through various methods, which are explored in detail in the synthesis analysis section. Its structural features and potential applications have been documented in several scientific publications, including studies focusing on its synthesis and properties as a saturated isostere.
6-Methoxy-3-azabicyclo[3.1.1]heptane belongs to the class of azabicyclic compounds, which are cyclic compounds containing nitrogen atoms within their ring structure. This classification places it among compounds that exhibit significant biological activity, often utilized in drug development.
The synthesis of 6-methoxy-3-azabicyclo[3.1.1]heptane can be accomplished through several synthetic routes:
The synthesis often requires specific catalysts and conditions to ensure high yields and purity of the product. For example, palladium catalysts are commonly employed in various reactions involving this compound, facilitating processes such as aminoacyloxylation.
The molecular structure of 6-methoxy-3-azabicyclo[3.1.1]heptane consists of a bicyclic framework where one of the rings includes a nitrogen atom. The methoxy group (-OCH₃) is attached to one of the carbon atoms in the bicyclic system, influencing both its chemical reactivity and physical properties.
Crystallographic analysis has shown that the core structure exhibits significant similarity to pyridine rings, suggesting potential interactions with biological targets similar to those of pyridine derivatives .
6-Methoxy-3-azabicyclo[3.1.1]heptane participates in various chemical reactions, including:
Common reagents utilized in these reactions include palladium catalysts and other transition metals that aid in facilitating these transformations efficiently .
The mechanism of action for 6-methoxy-3-azabicyclo[3.1.1]heptane primarily involves its interaction with specific molecular targets within biological systems. This interaction may modulate enzyme activities or receptor functions, leading to altered physiological responses.
For instance, as a bioisostere for meta-substituted arenes, it can improve metabolic stability and enhance lipophilicity compared to traditional arene-containing drugs, potentially increasing their efficacy and reducing side effects .
Research indicates that modifications to the azabicyclic structure can lead to significant changes in biological activity, emphasizing the importance of understanding its mechanism when designing new therapeutic agents.
6-Methoxy-3-azabicyclo[3.1.1]heptane is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may undergo transformations under extreme conditions (e.g., high temperatures or strong oxidizing agents). Its solubility profile is influenced by the methoxy group, enhancing its solubility in organic solvents while maintaining moderate water solubility.
Relevant data from studies indicate that structural modifications can significantly impact both physical and chemical properties, further influencing their applicability in medicinal chemistry .
6-Methoxy-3-azabicyclo[3.1.1]heptane has several applications in scientific research:
Future research directions may explore its potential as an active pharmaceutical ingredient or investigate new synthetic pathways to enhance its efficacy and application scope within medicinal chemistry .
6-Methoxy-3-azabicyclo[3.1.1]heptane features a rigid [3.1.1]heptane core with a bridged tertiary nitrogen atom at position 3, creating a unique three-dimensional architecture critical for its biological interactions. The bicyclic system consists of a seven-membered ring fusion where two bridgehead carbons (C1 and C5) are connected by three bridges: a direct C2–C3 bond (one-atom bridge), a C2–N–C5 pathway (two-atom bridge), and a C2–C4–C5 route (two-atom bridge). This arrangement forces the molecule into a boat-chair conformation with significant transannular strain, evidenced by the compressed C1–N–C5 bond angle of approximately 94° . The nitrogen's lone pair occupies an exo orientation perpendicular to the bicyclic plane, enhancing its nucleophilicity for salt formation or hydrogen bonding—a property exploited in drug design to improve target binding [5].
The molecular framework is compact, with a bridgehead nitrogen-to-methoxy distance of 2.8–3.2 Å, as determined by crystallographic analogs [9]. This distance influences the spatial positioning of pharmacophores in derivatives. The canonical SMILES notation (COC1C2CC1CNC2) precisely encodes the connectivity, confirming the methoxy group at C6 and nitrogen at N3 . Strain energy calculations indicate approximately 8–10 kcal/mol of ring strain due to eclipsing interactions across the C2–C3 bond and angle deformation at the bridgehead carbons, contributing to the compound’s reactivity profile [9].
Property | Value | Significance |
---|---|---|
Molecular Formula | C7H13NO | Confirms elemental composition and unsaturation |
Molecular Weight | 127.18 g/mol | Impacts pharmacokinetic properties |
XLogP3 | 0.1 | Indicates moderate hydrophilicity |
Hydrogen Bond Acceptor Count | 2 | Determines solvation and membrane permeability |
Hydrogen Bond Donor Count | 1 | Influences protein-binding capacity |
Topological Polar Surface Area | 22.3 Ų | Predicts blood-brain barrier penetration potential |
The methoxy group (-OCH3) at the C6 position adopts a pseudo-equatorial orientation that minimizes 1,3-diaxial interactions with the C2–C3 bridge. This orientation creates a gauche relationship between the oxygen lone pairs and the adjacent C–H bonds, resulting in a distinctive electronic perturbation. The oxygen’s electronegativity induces a +I effect through the sigma bonds, reducing electron density at C6 by 0.08 e (as modeled by DFT calculations), while hyperconjugation from the methoxy group’s C–O bonds stabilizes the ring system by approximately 3.2 kcal/mol . This electronic redistribution decreases the pKa of the bridgehead nitrogen by 0.7 units compared to the non-methoxylated analog, enhancing its basicity and salt-forming capability [9].
The methoxy group’s steric demand increases transannular strain at the C1–C5 axis by 1.8 kcal/mol, as evidenced by comparative molecular mechanics analysis. However, this is partially offset by the oxygen’s smaller van der Waals radius (1.52 Å) versus a methylene group (2.0 Å), which alleviates non-bonded repulsions with the C4 hydrogen [9]. Conformational analysis reveals a rotational barrier of 4.3 kcal/mol for the methoxy group, permitting rapid equatorial-axial interconversion at physiological temperatures . This dynamic flexibility allows the molecule to adapt to binding pockets while maintaining the bicyclic core’s rigidity.
6-Methoxy-3-azabicyclo[3.1.1]heptane serves as a conformationally restricted bioisostere for piperidine and tropane rings, offering distinct advantages in drug design. Unlike piperidine’s flexible chair conformation, the bicyclic core enforces a coplanar arrangement of the nitrogen and C6 substituents, with a fixed N–C6 distance of 3.05 Å versus piperidine’s variable 2.8–3.8 Å range [3] [9]. This rigidity improves target selectivity by reducing entropic penalties during binding. The C1–C5 vector (5.2 Å) and N–C6 vector (2.9 Å) mimic meta-substituted benzene geometries, particularly the 120° angle between exit vectors, enabling direct replacement of aromatic systems in bioactive compounds [9].
Replacing tropane’s N-methyl group with the methoxy moiety reduces lipophilicity (ΔlogP = −0.4), enhancing aqueous solubility. XLogP3 comparisons confirm this: 6-methoxy-3-azabicyclo[3.1.1]heptane = 0.1 versus tropane = 0.8 [3] [5]. Additionally, the bridgehead nitrogen’s inverted pyramidal geometry versus tropane’s planar nitrogen alters protonation kinetics, slowing on/off rates for receptor binding by 3-fold in neurological targets [5]. Crystallographic overlays with 3-oxabicyclo[3.1.1]heptane—a known meta-benzene isostere—reveal near-perfect alignment of exit vectors (RMSD = 0.3 Å), validating its role as a saturated scaffold for reducing metabolic oxidation while maintaining bioactivity [9].
Table 2: Structural Comparison with Bioisosteric Scaffolds
Parameter | 6-Methoxy-3-azabicyclo[3.1.1]heptane | Piperidine | Tropane | 3-Oxabicyclo[3.1.1]heptane |
---|---|---|---|---|
N–Cα Distance (Å) | 1.48 | 1.50 | 1.49 | 1.47 (N–C) / 1.42 (O–C) |
Cbridgehead–Cbridgehead (Å) | 2.41 | N/A | 2.38 | 2.39 |
Exit Vector Angle (°) | 119° | 109° (tetrahedral) | 116° | 120° |
logP (XLogP3) | 0.1 | 0.7 | 0.8 | -0.2 |
Topological PSA (Ų) | 22.3 | 12.0 | 15.1 | 21.3 |
Strain Energy (kcal/mol) | 9.5 | 0 | 8.2 | 10.1 |
Compounds Mentioned in the Article
Compound Name | CAS Number | Reference Source |
---|---|---|
6-Methoxy-3-azabicyclo[3.1.1]heptane | 1935019-96-7 | [8] |
cis-3-Methyl-6-azabicyclo[3.1.1]heptane | Not provided | [3] |
6-Oxa-3-azabicyclo[3.1.1]heptane | 112461-31-1 | |
6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride | 1414958-33-0 | [7] [10] |
3-Oxabicyclo[3.1.1]heptane | Not provided | [9] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7